molecular formula C6H15NO2 B13850419 tert-Butylamine Acetate

tert-Butylamine Acetate

Cat. No.: B13850419
M. Wt: 133.19 g/mol
InChI Key: IMNITRYEZDZJLN-UHFFFAOYSA-N
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Description

Overview of Aliphatic Amine Salts in Synthetic Chemistry

Aliphatic amine salts are integral to synthetic organic chemistry, serving a multitude of functions. rsc.orgresearchgate.netnih.gov The formation of a salt through the reaction of a basic aliphatic amine with an acid is a fundamental concept. nih.govatamanchemicals.com This process can be used to protect the amine functionality during a multi-step synthesis, to modify the solubility of a molecule, or to introduce a specific counter-ion that can influence the outcome of a reaction. ias.ac.in For instance, the basicity of aliphatic amines allows them to react with acids to form salts, a reaction that is often exothermic. atamanchemicals.com These salts are typically soluble in water but insoluble in nonpolar organic solvents, a property that is exploited in separation and purification processes. nih.gov The reaction of amines with carboxylic acids to form ammonium (B1175870) carboxylate salts is a classic acid-base reaction. libretexts.org While the direct reaction can be an equilibrium, heating the ammonium carboxylate salt can lead to the formation of an amide by driving off water, demonstrating the synthetic utility of these intermediates. libretexts.org

The Significance of tert-Butylamine (B42293) in Organic Synthesis and its Salt Forms

tert-Butylamine, a primary aliphatic amine with the formula (CH₃)₃CNH₂, is a versatile building block in organic synthesis. atamanchemicals.comgoogle.com Its bulky tert-butyl group imparts significant steric hindrance, which influences its reactivity and makes it a valuable reagent in various chemical transformations. atamanchemicals.com It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and rubber accelerators. google.com

The formation of salts of tert-butylamine is a key aspect of its chemistry. Like other primary amines, it readily reacts with acids to form ammonium salts. atamanchemicals.com These salts, such as tert-butylamine hydrochloride, are common intermediates. The reaction with acetic acid yields tert-butylamine acetate (B1210297), also known as t-butylammonium acetate. nih.gov The formation of this salt involves the transfer of a proton from the carboxylic acid group of acetic acid to the lone pair of electrons on the nitrogen atom of tert-butylamine. nih.govrsc.org This acid-base reaction is a fundamental transformation that underscores the basicity of tert-butylamine.

Conceptual Frameworks for Analyzing Organic Salt Structures and Reactivity

The structure and reactivity of organic salts like tert-butylamine acetate can be understood through several key conceptual frameworks.

Proton Transfer and Hydrogen Bonding: The formation of an amine-carboxylic acid salt is fundamentally a proton transfer event. nih.govrsc.orgrsc.org The extent of this transfer and the nature of the resulting hydrogen bonds are crucial in determining the salt's structure. In the solid state, these salts often form extensive hydrogen-bonding networks, with N⁺-H···O⁻ interactions being predominant. rsc.org The geometry and strength of these hydrogen bonds dictate the crystal packing and can influence the material's physical properties.

Structural Analysis using Spectroscopic and Diffraction Techniques: The elucidation of the structure of organic salts relies heavily on techniques such as single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and crystal packing. royalsocietypublishing.orgresearchgate.net Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also vital. For instance, IR spectroscopy can confirm proton transfer by showing the characteristic stretches of the ammonium (N⁺-H) and carboxylate (COO⁻) groups. cdnsciencepub.com NMR spectroscopy can provide insights into the electronic environment of the atoms and the dynamics of proton exchange in solution. cdnsciencepub.com

Reactivity Principles: The reactivity of an organic salt is governed by the individual reactivities of its constituent ions. The ammonium cation can act as a Brønsted acid, while the acetate anion can act as a Brønsted base or a nucleophile. The steric bulk of the tert-butyl group in the tert-butylammonium (B1230491) cation can influence how these ions interact with other species in a reaction mixture. atamanchemicals.com

Scope of Academic Inquiry into this compound Systems

Academic inquiry into systems containing this compound, while not as extensive as for some other salts, touches upon several areas of chemical research. Studies involving the reaction of tert-butylamine with acetic acid are foundational to understanding acid-base chemistry in non-aqueous media. acs.org Research into the selective deacetylation of protected functional groups sometimes employs amines like tert-butylamine, where the formation of the acetate salt is an implicit part of the reaction mechanism.

Furthermore, the study of related quaternary ammonium acetates, such as tetrabutylammonium (B224687) acetate, provides valuable insights into the potential applications of this compound. chemicalbook.commedchemexpress.comthermofisher.com These studies explore their use as phase-transfer catalysts, electrolytes in electrochemical systems, and as components of ionic liquids. chemicalbook.comsigmaaldrich.com The principles governing the behavior of these related salts can often be extrapolated to predict the properties and potential utility of this compound in various research contexts.

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

acetic acid;2-methylpropan-2-amine

InChI

InChI=1S/C4H11N.C2H4O2/c1-4(2,3)5;1-2(3)4/h5H2,1-3H3;1H3,(H,3,4)

InChI Key

IMNITRYEZDZJLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)N

Origin of Product

United States

Methodological Approaches to the Preparation of Tert Butylamine Acetate

Principles of Acid-Base Salt Formation in Non-Aqueous and Aqueous Media

The formation of tert-butylamine (B42293) acetate (B1210297) results from a classic acid-base reaction between the weak base, tert-butylamine, and the weak acid, acetic acid. The core of this transformation is the transfer of a proton (H⁺) from the carboxylic acid group of acetic acid to the lone pair of electrons on the nitrogen atom of tert-butylamine, forming the tert-butylammonium (B1230491) cation and the acetate anion.

The equilibrium of this reaction is significantly influenced by the solvent medium. libretexts.orglibretexts.org

Non-Aqueous Media : In non-aqueous solvents, the extent of salt formation is highly dependent on the solvent's polarity and its ability to stabilize the resulting ions. copbela.org In polar aprotic solvents like acetonitrile, the ions can be stabilized, favoring salt formation. In non-polar solvents, the un-ionized acid and base may be more stable, or the resulting salt may precipitate out of solution if it is insoluble, driving the equilibrium toward the product. acs.org This principle is often exploited to achieve high yields in salt crystallization. The choice between protic and aprotic solvents can also affect the crystalline form (polymorph) of the resulting salt. google.com

Reaction Pathways for the Direct Synthesis of tert-Butylamine Acetate

The most direct pathway to synthesize this compound is the stoichiometric combination of tert-butylamine and acetic acid. prepchem.com The reaction is typically exothermic due to the energy released upon salt formation. prepchem.com A general procedure involves dissolving one of the reagents in a suitable solvent and then adding the other, often with cooling to control the reaction temperature.

Optimized Reaction Conditions and Parameters for Salt Crystallization

The isolation of pure, crystalline this compound from the reaction mixture is a critical step governed by several parameters. The goal is to create conditions where the salt has low solubility while impurities remain in solution.

Key parameters for optimization include:

Temperature : Crystallization is often induced by cooling the reaction mixture. The temperature profile—the rate of cooling and the final temperature—can significantly impact crystal size and purity. rsc.org

Concentration : Supersaturation is the driving force for crystallization. This is typically achieved by preparing a concentrated solution of the salt at an elevated temperature and then cooling it, or by evaporating a portion of the solvent.

Pressure : For certain organic salts, pressure can influence whether a salt or a co-crystal is formed, with lower pressures sometimes favoring salt formation during sublimation-based crystallization. acs.org

pH/Stoichiometry : Precise control of the 1:1 molar ratio between the amine and the acid is crucial. An excess of either reactant can remain as an impurity in the final product.

Anti-Solvents : The addition of an "anti-solvent"—a solvent in which the salt is poorly soluble—can be used to induce precipitation and increase the yield of the crystallized product. researchgate.net

The table below summarizes key parameters for optimizing the crystallization of amine salts.

ParameterDescriptionDesired Effect
Temperature Control Gradual cooling of a saturated solution.Promotes the formation of larger, more ordered, and purer crystals. rsc.org
Solvent/Anti-Solvent Ratio A primary solvent dissolves the salt, while an anti-solvent induces precipitation.Maximizes yield by reducing the solubility of the target salt in the final mixture. researchgate.net
Concentration The amount of salt dissolved in the solvent.Achieving supersaturation is necessary to initiate crystal nucleation and growth.
Pressure The vacuum level applied during certain crystallization techniques like sublimation.Can selectively favor the formation of the salt over other solid-state forms. acs.org

Influence of Solvent Systems on Salt Purity and Yield

The choice of solvent is arguably one of the most critical factors in the synthesis and purification of this compound, as it affects both the reaction equilibrium and the efficiency of crystallization. google.combeilstein-journals.org

The ideal solvent system should meet several criteria: the reactants should be sufficiently soluble, but the product salt should have limited solubility, especially at lower temperatures, to allow for high recovery. Often, a mixed solvent system is employed to achieve the desired balance of solubility. google.com

The following table outlines the influence of different solvent classes on the synthesis.

Solvent ClassExample(s)Influence on YieldInfluence on Purity
Polar Protic Water, Ethanol, Methanol (B129727)Can lead to high yields if the salt is less soluble than reactants. However, high polarity can keep the salt in solution, reducing recovery. google.commdpi.comGood for dissolving ionic impurities, but may require an anti-solvent to achieve high purity of the precipitated salt.
Polar Aprotic Acetonitrile, Ethyl AcetateOften provides a good balance, dissolving reactants while allowing the ionic salt product to precipitate, thus driving the reaction to completion and ensuring a high yield. acs.orgacs.orgCan be highly effective. Ethyl acetate, for example, is commonly used for the crystallization of amine salts, yielding high-purity products.
Non-Polar Toluene, HexaneGenerally leads to rapid precipitation of the salt, resulting in high initial yields.May trap impurities (including unreacted starting materials) during rapid precipitation, potentially lowering the final purity without further recrystallization steps. acs.org

Advanced Synthetic Strategies for this compound Derivatives

Beyond its direct synthesis, tert-butylamine is a valuable reagent in more complex transformations where its salt-forming ability is leveraged for stereochemical control or as a key component in building molecular complexity.

Strategies for Stereoselective Salt Formation

While tert-butylamine and acetic acid are themselves achiral, tert-butylamine is an important resolving agent for the separation of enantiomers of chiral carboxylic acids. This process, known as classical resolution, relies on the formation of diastereomeric salts with different physical properties. mdpi.com

The strategy involves reacting a racemic mixture of a chiral carboxylic acid (e.g., (±)-mandelic acid) with an enantiomerically pure base. However, since tert-butylamine is achiral, it is used to resolve chiral acids by forming two diastereomeric salts that, in a chiral environment or through spontaneous resolution, can sometimes be separated. More commonly, a chiral amine is used to resolve a racemic acid. The principle remains the same:

Diastereomer Formation : A racemic carboxylic acid, (R/S)-Acid, is reacted with tert-butylamine. In a chiral context, this leads to a pair of salts. If the acid itself has other chiral centers, diastereomeric salts can be formed.

Fractional Crystallization : The resulting diastereomeric salts will have different solubilities in a given solvent. mdpi.com By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized while the other remains in solution.

Liberation of Enantiomer : After separation by filtration, the pure diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure carboxylic acid.

This technique is a powerful method for accessing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. researchgate.net

Utilization in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that contains portions of all starting materials. tcichemicals.com Primary amines like tert-butylamine are fundamental building blocks in many MCRs, particularly isocyanide-based MCRs like the Ugi and Passerini reactions. mdpi.comuni-halle.de

Passerini Three-Component Reaction (P-3CR) : This reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. mdpi.com While acetic acid and tert-butylamine are not direct partners in the final product, tert-butyl isocyanide (a derivative of tert-butylamine) is a common reactant. The reaction yields an α-acyloxy carboxamide. mdpi.com

Ugi Four-Component Reaction (U-4CR) : This reaction is even more versatile, combining a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide. tcichemicals.comnih.gov Here, tert-butylamine can act as the primary amine component. The reaction typically begins with the formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion (e.g., acetate). This sequence rapidly generates complex, peptide-like scaffolds. nih.gov

In the context of an Ugi reaction, if acetic acid and tert-butylamine are used with an aldehyde and an isocyanide, the initial acid-base interaction between acetic acid and tert-butylamine is a relevant equilibrium in the reaction pot before the formation of the final Ugi product.

Energy Efficiency and Novel Synthetic Pathways

Innovations in synthetic methodologies aim to reduce the energy consumption and hazard profile of chemical reactions.

Electrochemical Synthesis : Electrosynthesis, which uses electricity ("green electrons") to drive chemical reactions, offers a sustainable alternative to methods that rely on harsh chemical oxidants or reductants. A recent study demonstrated the electrochemical synthesis of benzyl-tert-butylamine, where the oxidation of benzyl (B1604629) alcohol and subsequent reductive amination were performed electrochemically, avoiding high pressures and hazardous reagents. rsc.orguva.nl This approach highlights the potential for cleaner, electrically-driven amine synthesis. rsc.org

Flow Chemistry : Continuous flow reactors offer significant advantages over traditional batch processing, including superior heat transfer, enhanced safety for highly exothermic reactions, and the ability to operate at higher temperatures and pressures safely. mit.edu This can lead to drastically shorter reaction times and increased efficiency. For example, the aminolysis of an epoxide with tert-butylamine in a flow reactor allowed for a significant increase in reaction temperature, reducing reaction time from hours to minutes. mit.edu

Green Approach Description Examples in Amine Synthesis Reference
High Atom Economy Maximizing the incorporation of reactant atoms into the final product.Direct amination of isobutene with ammonia. google.com
Greener Solvents Using water, bio-based solvents, or solvent-free conditions.Aminolysis in water; use of Cyrene instead of NMP. acs.orgacs.orgorganic-chemistry.org
Reusable Catalysts Employing solid acid/base catalysts that are easily separated and recycled.Zeolites for isobutene amination; Amberlyst® 15 for imine synthesis. google.compeerj.com
Renewable Feedstocks Using biomass-derived starting materials.Catalytic amination of alcohols derived from biomass. acs.orgrsc.org
Novel Methods Developing energy-efficient and safer processes.Electrochemical synthesis; continuous flow chemistry. rsc.orguva.nlmit.edu

Advanced Structural Elucidation and Spectroscopic Characterization of Tert Butylamine Acetate

X-ray Crystallographic Analysis of tert-Butylamine (B42293) Acetate (B1210297) and Analogues

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For tert-butylamine acetate, this technique elucidates the precise ionic structure, revealing how the tert-butylammonium (B1230491) cations and acetate anions are organized and interact within the crystal lattice.

The crystal structure of this compound is characterized by the formation of an ionic salt, resulting from proton transfer from acetic acid to the amino group of tert-butylamine. researchgate.net This creates distinct tert-butylammonium cations and acetate anions that serve as the fundamental building blocks of the crystal lattice. The packing of these ions is governed by a combination of strong charge-assisted hydrogen bonds and weaker van der Waals forces.

Hydrogen bonding is the dominant intermolecular force defining the supramolecular architecture of this compound. The ammonium (B1175870) group (-NH₃⁺) of the tert-butylammonium cation acts as a hydrogen bond donor, while the carboxylate group (-COO⁻) of the acetate anion is the hydrogen bond acceptor. This interaction is a classic example of a charge-assisted hydrogen bond, which is significantly stronger than a neutral hydrogen bond.

Studies on salts of tert-butylamine with various carboxylic acids show that these compounds are consistently ionic and feature extensive hydrogen-bonding networks. researchgate.net These networks often create recognizable supramolecular synthons, which are robust structural motifs formed by specific hydrogen bond patterns. researchgate.net In the case of tert-butylammonium acetate, the primary interaction involves the three protons of the ammonium group forming hydrogen bonds with the two oxygen atoms of the acetate carboxylate group. This leads to the formation of complex, three-dimensional networks that link the cations and anions together. researchgate.netijpsonline.com The geometry of these hydrogen bonds, including the D-H···A distances and angles (where D is the donor, N, and A is the acceptor, O), is a critical parameter in defining the stability and structure of the crystal.

Table 1: Representative Hydrogen Bond Geometries in Amine-Carboxylate Salts

Donor (D)—H···Acceptor (A) D···A Distance (Å) D—H···A Angle (°) Motif Type Reference
N—H···O ~2.7 - 2.9 ~160 - 178 Chain / Sheet nih.govnih.gov
N—H···N ~3.1 ~178 Chain iucr.org
C—H···O ~3.5 ~171 Network ijpsonline.com

Note: This table presents typical values observed in related amine-carboxylate crystal structures to illustrate common interaction geometries. Specific values for this compound depend on its polymorphic or pseudopolymorphic form.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, while pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates or hydrates). Both phenomena are critical as they can significantly influence the physical properties of a material.

Research has identified a stable monohydrate form of tert-butylammonium acetate. researchgate.net This hydrated crystal (a pseudopolymorph) undergoes a facile solid-state dehydration process under ambient conditions, transforming from single crystals into a microcrystalline powder of the anhydrous phase. researchgate.net This transformation involves a substantial reorganization of the hydrogen-bonding network as the water molecules are removed from the lattice. researchgate.net The crystal structure of the resulting anhydrous polymorph has been successfully determined from powder X-ray diffraction data, highlighting a distinct packing arrangement compared to its hydrated precursor. researchgate.net The study of polymorphism is also prevalent in other tert-butylamine salts, such as perindopril (B612348) erbumine, which can exist in several crystalline forms depending on the crystallization conditions. google.com

Analysis of Hydrogen Bonding Networks within Solid-State Structures

Vibrational Spectroscopic Investigations for Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the chemical bonding within this compound. dtu.dk By analyzing the vibrational modes of the functional groups, it is possible to confirm the ionic nature of the compound and characterize the strength of the intermolecular interactions.

The FT-IR and Raman spectra of this compound are dominated by the characteristic vibrations of the tert-butylammonium cation and the acetate anion.

Ammonium Group (NH₃⁺): The N-H stretching vibrations in the protonated amine appear as a broad band in the FT-IR spectrum, typically in the range of 3200-2800 cm⁻¹. This broadening is a direct consequence of the strong hydrogen bonding. The N-H bending (asymmetric and symmetric) modes are expected in the 1600-1500 cm⁻¹ region.

Carboxylate Group (COO⁻): The acetate anion exhibits two characteristic C-O stretching vibrations: the asymmetric stretch (ν_as(COO⁻)) typically appears as a strong band around 1550-1610 cm⁻¹, and the symmetric stretch (ν_s(COO⁻)) is found at approximately 1400-1440 cm⁻¹. The large separation between these two bands is a hallmark of the carboxylate anion.

tert-Butyl Group: Vibrations associated with the tert-butyl group, such as C-H stretching and bending modes, appear in their expected regions. C-H stretching is observed around 2970 cm⁻¹, while CH₃ deformation modes are found near 1475 cm⁻¹ and 1370 cm⁻¹. researchgate.net

Table 2: Key Vibrational Modes for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
Ammonium (NH₃⁺) N-H Stretch 3200 - 2800 (broad) FT-IR, Raman
Ammonium (NH₃⁺) N-H Bend 1600 - 1500 FT-IR
Carboxylate (COO⁻) Asymmetric Stretch 1580 - 1550 FT-IR
Carboxylate (COO⁻) Symmetric Stretch 1420 - 1400 FT-IR, Raman
tert-Butyl (C(CH₃)₃) C-H Stretch ~2970 FT-IR, Raman
tert-Butyl (C(CH₃)₃) CH₃ Bend ~1475, ~1370 FT-IR, Raman

Note: Wavenumbers are approximate and can shift based on the specific crystalline environment and hydrogen bonding interactions.

The vibrational spectra provide clear evidence of the ionic nature of this compound. In neutral acetic acid, the C=O stretch of the carboxylic acid group appears around 1710 cm⁻¹. In the acetate salt, this peak is absent and is replaced by the characteristic asymmetric and symmetric stretches of the carboxylate anion at lower wavenumbers. researchgate.net This shift confirms the deprotonation of the acid.

Similarly, the N-H stretching region for a primary amine (R-NH₂) typically shows two sharp peaks around 3300-3400 cm⁻¹. In tert-butylammonium acetate, these are replaced by the broad, shifted absorption of the ammonium cation (R-NH₃⁺), which is indicative of strong, charge-assisted N-H···O hydrogen bonds. The strength and geometry of these hydrogen bonds directly influence the position and shape of the N-H and COO⁻ vibrational bands. Studies on acetate ions in solution show that hydrogen bonding interactions cause a blue shift (shift to higher frequency) in certain vibrational modes, demonstrating the sensitivity of these modes to their immediate environment. researchgate.netrsc.org The coupling of these vibrational modes with low-frequency intermolecular modes, such as the stretching of the hydrogen bond itself, can also be observed in advanced spectroscopic experiments. rsc.org

Table 3: Compound Names Mentioned

Compound Name
This compound
tert-Butylamine
Acetic Acid
tert-Butylammonium Acetate Monohydrate

Advanced FT-IR and Raman Spectroscopy for Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of this compound in the solution state. It provides critical insights not only into the static molecular structure but also into the dynamic processes that the salt undergoes in solution.

Elucidating Solution-Phase Equilibria and Proton Exchange Dynamics

In solution, this compound exists as an ionic pair, the tert-butylammonium cation and the acetate anion, which are in equilibrium with their neutral precursor molecules, tert-butylamine and acetic acid. The position of this equilibrium is dependent on the solvent and the concentration.

RNH₂ + HOAc ⇌ RNH₃⁺ + ⁻OAc (where R = -C(CH₃)₃)

This equilibrium governs the protonation state of the amine and the acid. NMR spectroscopy is particularly adept at studying the dynamic exchange of protons in this system. The protons on the ammonium group (-NH₃⁺) are acidic and can undergo exchange with any available protic species, including residual water in the solvent or the carboxyl group of any undissociated acetic acid. acs.orgresearchgate.net

The rate of this proton exchange is highly dependent on factors such as temperature, concentration, and the pH of the solution. acs.org This dynamic behavior can be observed through the line shape of the N-H proton signal in the ¹H NMR spectrum.

Slow Exchange: At low temperatures or in aprotic solvents, the proton exchange may be slow on the NMR timescale. This results in a distinct, potentially broad signal for the -NH₃⁺ protons, which may show coupling to the nitrogen atom.

Intermediate Exchange: As the rate of exchange increases, the NMR signal broadens significantly, sometimes to the point of being unobservable. This line broadening is a hallmark of a dynamic process occurring at a rate comparable to the NMR frequency difference between the exchanging sites.

Fast Exchange: At higher temperatures or under conditions that catalyze the exchange, the process becomes fast on the NMR timescale. This results in a single, sharp, averaged signal for the exchanging protons.

By analyzing the NMR spectra at various temperatures (Variable Temperature NMR), one can determine the kinetic and thermodynamic parameters of the proton exchange process, providing a deeper understanding of the solution-state behavior of this compound. researchgate.net

Multi-Nuclear NMR Approaches (e.g., ¹H, ¹³C, ¹⁵N) for Structural Confirmation

A comprehensive structural confirmation of this compound is achieved by employing a combination of NMR experiments that observe different nuclei, primarily ¹H, ¹³C, and ¹⁵N.

¹H NMR Spectroscopy The proton NMR spectrum provides the most direct information about the hydrogen environments in the molecule. For the tert-butylammonium acetate salt, the spectrum is expected to be relatively simple, confirming the presence of both the cation and anion.

A sharp singlet is observed for the nine equivalent protons of the tert-butyl group.

A second singlet corresponds to the three protons of the methyl group on the acetate anion.

A broad singlet represents the three protons of the ammonium group (-NH₃⁺). Its broadness is due to rapid exchange with the solvent and scalar relaxation caused by the quadrupolar ¹⁴N nucleus. rsc.org

¹³C NMR Spectroscopy The ¹³C NMR spectrum, typically recorded with proton decoupling, reveals the carbon skeleton of the compound. For this compound, four distinct signals are expected:

A signal in the downfield region (around 175-180 ppm) corresponding to the carboxyl carbon of the acetate anion. acs.org

A signal for the quaternary carbon of the tert-butyl group.

A signal for the nine equivalent methyl carbons of the tert-butyl group.

A signal for the methyl carbon of the acetate anion.

¹⁵N NMR Spectroscopy While the natural abundance of ¹⁵N is low (0.37%), its NMR spectrum provides unambiguous information about the electronic environment of the nitrogen atom. researchgate.net The chemical shift of the nitrogen in the protonated tert-butylammonium cation is significantly different from that of the free tert-butylamine. This shift confirms the formation of the ammonium salt. researchgate.net ¹⁵N NMR is a powerful tool for studying the extent of protonation and the interactions involving the nitrogen atom. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) and are approximate values based on analogous structures and theoretical principles. Actual values may vary based on solvent and concentration.

NucleusGroupPredicted Chemical Shift (ppm)MultiplicityNotes
¹H -C(CH ₃)₃~1.3Singlet9 equivalent protons.
-NH ₃⁺Variable (e.g., 7-8)Broad SingletChemical shift and line shape are highly dependent on solvent, concentration, and temperature due to exchange.
-OCOCH~1.9Singlet3 equivalent protons.
¹³C -C (CH₃)₃~55-60SingletQuaternary carbon.
-C(C H₃)₃~25-30Singlet3 equivalent methyl carbons.
-OC OCH₃~175-180SingletCarboxyl carbon.
-OCOC H₃~21-24SingletMethyl carbon.
¹⁵N -N H₃⁺~ -330 to -350SingletShift is relative to liquid NH₃. Protonation causes a significant upfield shift compared to the free amine.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the precise molecular weight of this compound and for analyzing its structure through the fragmentation of its constituent ions. Due to the salt's ionic nature, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.

The molecular formula for this compound is C₆H₁₅NO₂, which corresponds to a monoisotopic mass of 133.1103 u and a molecular weight of approximately 133.19 g/mol .

In an ESI-MS experiment, the compound is introduced into the mass spectrometer as a solution, and the resulting spectrum shows the individual ions rather than the intact salt.

Positive Ion Mode (ESI+): The spectrum will be dominated by the tert-butylammonium cation, [C₄H₁₂N]⁺, with an expected mass-to-charge ratio (m/z) of 74.123.

Negative Ion Mode (ESI-): The spectrum will show the acetate anion, [C₂H₃O₂]⁻, at an m/z of 59.013.

The high resolution of modern mass spectrometers allows for the determination of these masses with high precision, which serves to confirm the elemental composition of each ion.

For fragmentation pattern analysis, tandem mass spectrometry (MS/MS) is employed. In this technique, the ion of interest (e.g., the tert-butylammonium cation at m/z 74.123) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation of the tert-butylammonium ion is expected to be similar to that of protonated tert-butylamine. A characteristic and dominant fragmentation pathway for tert-butylamine involves the loss of a methyl radical (•CH₃) to form a highly stable iminium ion at m/z 58. pearson.com This fragmentation provides definitive structural information about the cation.

Table 2: Predicted ESI-Mass Spectrometry Data for this compound

Ionization ModeIon ObservedFormulaCalculated m/zAnalysis
ESI (+) Full Scan tert-Butylammonium Cation[C₄H₁₂N]⁺74.123Confirms the cationic component.
ESI (-) Full Scan Acetate Anion[C₂H₃O₂]⁻59.013Confirms the anionic component.
ESI (+) MS/MS Fragment of [C₄H₁₂N]⁺[C₃H₈N]⁺58.065Results from the loss of a methyl radical (•CH₃), confirming the tert-butyl structure. pearson.com

Intermolecular Interactions and Solution Behavior of Tert Butylamine Acetate Systems

Thermodynamics of Dissolution and Solvation Phenomena

The dissolution of tert-butylamine (B42293) acetate (B1210297) in a solvent is a process driven by thermodynamic principles. It involves the breaking of the ionic bonds within the tert-butylamine acetate crystal lattice and the formation of new interactions between the tert-butylammonium (B1230491) and acetate ions with the solvent molecules. The energetics of this process, specifically the enthalpy and entropy of dissolution, dictate the solubility of the salt.

Analysis of Excess Molar Volumes and Isentropic Compressibilities in Binary Mixtures

To understand the interactions in binary mixtures containing this compound, scientists study properties like excess molar volume (VE) and excess isentropic compressibility (κSE). These excess properties measure how much the real solution deviates from an ideal mixture and provide clues about the changes in volume and compressibility upon mixing.

Studies on binary mixtures of tert-butylamine with alkyl acetates have shown that excess molar volumes can be positive over the entire composition range. researchgate.net This suggests that the breaking of the strong interactions in the pure components (tert-butylamine and the acetate) is the dominant effect. In other systems, such as tert-butylamine with water, large negative excess molar volumes are observed, indicating strong attractive interactions and efficient packing of the molecules. cdnsciencepub.com

The deviation in isentropic compressibility provides further information. Negative values for the deviation suggest that the mixture is less compressible than the ideal mixture, which can be attributed to the formation of hydrogen bonds or other strong interactions that reduce the free volume. nbu.ac.in

Table 1: Excess Molar Volumes (VE) for Binary Mixtures of tert-Butylamine with Alkyl Acetates at 303.15 K This table is representative and based on findings for similar systems. Actual values for this compound would require specific experimental data.

Mole Fraction of tert-Butylamine VE (cm³/mol) for Methyl Acetate VE (cm³/mol) for Ethyl Acetate VE (cm³/mol) for Butyl Acetate
0.1 >0 >0 >0
0.3 >0 >0 >0
0.5 >0 >0 >0
0.7 >0 >0 >0
0.9 >0 >0 >0

To quantitatively describe the behavior of these mixtures, theoretical models are employed. The Redlich-Kister equation is a polynomial function used to fit experimental excess property data, with its coefficients representing the different contributions to the non-ideal behavior. researchgate.netniscpr.res.inresearchgate.netacs.org

The Prigogine–Flory–Patterson (PFP) theory offers a more detailed analysis by breaking down the excess properties into three contributions: an interactional term, a free volume term, and a term related to the internal pressure. acs.orgscispace.combohrium.com This theory has been successfully applied to understand the volumetric properties of mixtures containing tert-butylamine and other components, revealing the relative importance of different physical and chemical effects. acs.orgscispace.com

Rheological Properties and Viscometric Analysis of this compound Solutions

The study of the flow behavior, or rheology, of this compound solutions provides valuable insights into the interactions between the solute and solvent molecules. Viscosity, a measure of a fluid's resistance to flow, is particularly sensitive to these interactions.

In aqueous solutions of similar compounds like tert-butylamine, the viscosity shows a pronounced maximum at a certain concentration, indicating the formation of structured arrangements. cdnsciencepub.comresearchgate.net The deviation in viscosity from ideal behavior can be positive, which is often attributed to the formation of hydrogen bonds and charge-transfer complexes. researchgate.net

Table 2: Viscosity Deviation (Δη) for Binary Mixtures of tert-Butylamine with Alkyl Acetates at 303.15 K This table is representative and based on findings for similar systems. Actual values for this compound would require specific experimental data.

Mole Fraction of tert-Butylamine Δη (mPa·s) for Methyl Acetate Δη (mPa·s) for Ethyl Acetate Δη (mPa·s) for Butyl Acetate
0.1 >0 >0 >0
0.3 >0 >0 >0
0.5 >0 >0 >0
0.7 >0 >0 >0
0.9 >0 >0 >0

A powerful tool for analyzing viscosity data is the Jones-Dole equation. wikipedia.orgacs.orgresearchgate.net This equation separates the effects of ion-ion interactions (the A-coefficient) and ion-solvent interactions (the B-coefficient). The B-coefficient is particularly informative, as its sign and magnitude indicate whether the solute acts as a "structure-maker" or "structure-breaker" in the solvent. A positive B-coefficient suggests that the solute enhances the solvent structure, often through strong hydrogen bonding or hydrophobic hydration.

Spectroscopic Probes of Intermolecular Interactions in Aqueous and Organic Solutions

Spectroscopic techniques allow for a direct look at the molecular interactions within the solution. Fourier-transform infrared (FTIR) spectroscopy can detect changes in the vibrational frequencies of chemical bonds. For instance, the formation of hydrogen bonds involving the N-H group of the tert-butylammonium ion or the C=O group of the acetate ion would lead to shifts in their respective stretching frequencies. wisc.eduresearchgate.net FTIR studies have been used to confirm findings from thermodynamic and transport property measurements in related systems. researchgate.netscispace.com

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool. Changes in the chemical shifts of the protons in the tert-butylamine and acetate ions can provide detailed information about their local environment and interactions with the solvent.

Studies on Ion-Pairing and Aggregation Phenomena in Solution

In solvents with low polarity, the electrostatic attraction between the tert-butylammonium cation and the acetate anion can be strong enough to cause them to form distinct entities known as ion pairs. nbu.ac.in At higher concentrations, these ion pairs can further assemble into larger aggregates.

Conductivity measurements are a classic method to study ion-pairing. acs.org By analyzing how the molar conductivity changes with concentration, it is possible to determine the association constant for ion-pair formation (KA). acs.org A larger KA value indicates a greater tendency for the ions to associate. These ion-pairing and aggregation phenomena can significantly influence the physical and chemical properties of the solution.

Reaction Mechanisms and Chemical Transformations Involving Tert Butylamine Acetate

Role as a Reagent or Catalyst in Organic Transformations

Tert-butylamine (B42293) acetate (B1210297), through the distinct actions of its constituent ions, serves as a versatile system in organic synthesis. The tert-butylamine component often acts as a base or a nucleophile, while the acetate ion can function as a base or a participating nucleophile, particularly in acyl transfer reactions.

Acyl transfer reactions are fundamental in organic chemistry, and the role of tert-butylamine and acetate in these processes has been a subject of study. Acylation is the process of transferring an acyl group from a donor to a nucleophile. unifr.ch While highly reactive acyl donors like acid chlorides and anhydrides react readily, less reactive donors require activation. unifr.ch

In the context of amine acylation, the mechanism can proceed through a concerted or stepwise pathway. The concerted mechanism involves a cyclic transition state where proton transfer occurs simultaneously with the formation of the carbon-nitrogen bond. acs.org In contrast, the stepwise mechanism involves the formation of a tetrahedral intermediate. acs.org The presence of a base, such as tert-butylamine, can facilitate these reactions. For instance, in the aminolysis of esters, a base can deprotonate the incoming amine, increasing its nucleophilicity.

The interplay between the amine and the acetate can be complex. In some systems, the acetate ion itself can act as an internal base to deprotonate a C-H bond, facilitating a process known as concerted metalation-deprotonation (CMD), particularly in reactions mediated by transition metals like palladium. nsf.gov

The selective removal of acetyl protecting groups is a critical step in the synthesis of complex molecules, particularly carbohydrates. uwindsor.ca Tert-butylamine has emerged as a mild and selective reagent for this purpose. uwindsor.ca Research has shown that tert-butylamine in methanol (B129727) is an effective system for deacetylation, offering advantages such as shorter reaction times and room temperature conditions. informahealthcare.com

The mechanism of deacetylation by tert-butylamine is believed to involve the amine acting as a nucleophile, attacking the acetyl carbonyl group. This is followed by the departure of the protected hydroxyl group. The use of tert-butylamine provides selectivity, allowing for the removal of acetate groups in the presence of other ester functionalities. uwindsor.ca A study on the deacetylation of a pyranose sugar using di-isopropylamine in methanol provided the basis for exploring other organic bases like tert-butylamine for this transformation. informahealthcare.com

A base screening for the deprotection of an acetylated compound revealed tert-butylamine in methanol to be a highly effective agent, superior to methanolic ammonia, di-isopropylamine, and n-butylamine in terms of reaction time and yield. informahealthcare.com

Table 1: Comparison of Bases for Deacetylation

Entry Base Solvent Temperature (°C) Time (h) Overall Yield (%)
1 NH3/MeOH MeOH 25-30 16 28
2 Di-isopropyl amine MeOH 25-30 3 33
3 n-Butylamine MeOH 25-30 2 33
4 tert-Butylamine MeOH 25-30 0.5 36

Data sourced from a study on the scalable preparation of Zebularine. informahealthcare.com

Mechanistic Investigations of Acyl Transfer Reactions

Participation in Ritter-Type Reactions and Related Carbocation Chemistry

The Ritter reaction is a classic method for synthesizing N-alkyl amides from a nitrile and a source of a stable carbocation. wikipedia.org Tert-butyl acetate, in the presence of a strong acid like sulfuric acid, serves as an excellent precursor for the tert-butyl carbocation. wikipedia.orgorgsyn.org

The reaction proceeds through the electrophilic addition of the carbocation to the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the desired N-tert-butyl amide. wikipedia.orgopenochem.org This method is advantageous because tert-butyl acetate is a more manageable reagent than gaseous isobutylene (B52900) or solid tert-butanol. orgsyn.org The equilibrium between tert-butyl acetate and isobutylene in acetic acid allows for a controlled release of the carbocation, enhancing the safety and scalability of the reaction. orgsyn.org This procedure has a broad substrate scope, accommodating various nitriles, including those with acid-sensitive functional groups. orgsyn.org

Table 2: Substrate Scope in Ritter Reaction using tert-Butyl Acetate

Entry Nitrile Substrate Product Yield (%)
1 Benzonitrile N-tert-Butylbenzamide 95
2 4-Methoxybenzonitrile N-tert-Butyl-4-methoxybenzamide 92
3 4-Chlorobenzonitrile N-tert-Butyl-4-chlorobenzamide 98
4 3-Cyanopyridine N-tert-Butylnicotinamide 85
5 Acetonitrile N-tert-Butylacetamide 70
6 Methyl 4-cyanobenzoate Methyl 4-(tert-butylcarbamoyl)benzoate 96
7 4-Nitrobenzonitrile N-tert-Butyl-4-nitrobenzamide 90

This table is illustrative and based on the general broad scope described. orgsyn.org

Acid-Base Catalysis in Complex Reaction Systems

The tert-butylamine/acetate system can act as an acid-base catalyst in various complex reactions. The amine component can function as a Brønsted-Lowry base, while the acetate ion can also accept a proton. In non-aqueous solvents, these interactions can be particularly influential. The steric bulk of tert-butylamine can also play a role in directing the stereochemical outcome of a reaction. taylorandfrancis.com

In the synthesis of 3-hydroxyazetidine hydrochloride, tert-butylamine is used as a raw material, and the process involves cyclization, acetylation, and deacetylation steps, highlighting its role in multi-step syntheses. google.com Furthermore, in the synthesis of the sweetener sucralose, tert-butylamine is added to control the pH after an initial reaction step, preventing product degradation. semanticscholar.org

The catalytic activity of tert-butylamine has been noted in hydroamination reactions where it acts as a base. The acid-base properties of tert-butylamine also allow it to be used in temperature-programmed desorption studies to measure the surface acidity of solid catalysts. taylorandfrancis.com

Formation of Coordination Complexes and Organometallic Adducts

Tert-butylamine can act as a ligand in the formation of coordination complexes and organometallic adducts. The nitrogen lone pair can coordinate to a metal center. While the steric hindrance of the tert-butyl group can sometimes impede coordination, it can also lead to the formation of specific, less-crowded complexes. researchgate.net

Studies on palladium(III) complexes have shown that acetate can displace a chloride ligand, leading to an intermediate that undergoes C-H bond activation to form a cyclometalated product. nsf.gov In some zinc benzoate (B1203000) systems used for catalysis, tert-butylamine has been shown to interact with the zinc catalyst. acs.org The amine component of an amino alcohol, which has a similar functional group, can coordinate to the zinc center. acs.org

The formation of organometallic adducts is also observed in reactions with isonitriles. For example, tert-butylisocyanide can react with certain cobalt complexes to form (tert-butylamino)cobaltocenium derivatives. d-nb.info

Studies on Thermal and Oxidative Degradation Pathways in Controlled Environments

The thermal and oxidative stability of tert-butylamine is a relevant area of study, particularly in industrial applications and atmospheric chemistry. Thermal decomposition of tert-butylamine can lead to the formation of various smaller molecules. rsc.org Safety data for tert-butylamine indicates that thermal decomposition can generate corrosive vapors and flammable gases. lobachemie.com

Atmospheric degradation of tert-butylamine, initiated by hydroxyl (OH) radicals, proceeds primarily through hydrogen abstraction from the amino group. whiterose.ac.uk In the presence of nitrogen oxides (NOx), this leads to the formation of tert-butylnitramine and acetone (B3395972) as major products. whiterose.ac.uk Other minor products include formaldehyde, 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.uk This degradation process can also contribute to the formation of aerosols through acid-base reactions with atmospheric acids like nitric acid. whiterose.ac.uk

Studies on the oxidative degradation of related amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), which shares the tertiary carbon alpha to the amino group, provide insights into potential degradation pathways. usn.no Oxidative degradation can be influenced by factors like temperature, the presence of metals, and CO2 loading. researchgate.net

Computational and Theoretical Investigations of Tert Butylamine Acetate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. utep.edu By calculating the electron density, DFT can accurately predict molecular properties, offering a balance between computational cost and accuracy. utep.edu For tert-Butylamine (B42293) Acetate (B1210297), DFT studies are crucial for understanding its intrinsic stability, reactivity, and the nature of the ionic bond between the tert-butylammonium (B1230491) cation and the acetate anion. Theoretical predictions based on electronic structure calculations have become a significant tool for understanding molecular-level properties. researchgate.net

The reactivity of a chemical species can be qualitatively predicted by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unipd.it The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. uantwerpen.be

Molecular Electrostatic Potential (MEP) maps are another vital tool derived from DFT calculations. dntb.gov.ua They illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uantwerpen.benih.gov For tert-Butylamine Acetate, an MEP analysis would visualize the positive potential around the ammonium (B1175870) protons and the negative potential concentrated on the carboxylate oxygen atoms of the acetate, highlighting the primary sites for intermolecular interactions. nih.gov

Table 1: Predicted Reactivity Indicators from DFT This table is illustrative, based on typical results for the constituent ions.

Parameter Ion Predicted Characteristic Implication for Reactivity
HOMO Acetate Anion High Energy Electron-donating, nucleophilic character
LUMO tert-Butylammonium Cation Low Energy Electron-accepting, electrophilic character
MEP Acetate Anion Negative potential on oxygen atoms Site for hydrogen bond acceptance

| MEP | tert-Butylammonium Cation | Positive potential on -NH3+ protons | Site for hydrogen bond donation |

DFT is extensively used to map out potential energy surfaces (PES) for chemical reactions. whiterose.ac.uk This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). cdnsciencepub.com A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining reaction kinetics. acs.org

For instance, in the theoretical study of the atmospheric degradation of tert-butylamine by OH radicals, DFT calculations (specifically M06-2X and MP2 methods) were used to locate six different saddle points corresponding to hydrogen abstraction from either the C-H or N-H bonds. whiterose.ac.uk By calculating the energy of these transition states relative to the reactants, a reaction energy profile is constructed, which clarifies the most favorable reaction pathway. whiterose.ac.ukrsc.org A similar approach for this compound could elucidate mechanisms of its thermal decomposition or its role in catalysed reactions, such as the amidation of esters. acs.org

Table 2: Illustrative Reaction Energy Data for tert-Butylamine Reactions Data adapted from a study on N-(2-tert-butylamino)ethanol with thionyl chloride to illustrate the concept of reaction profiling. cdnsciencepub.com

Structure Description Relative Energy (kJ/mol)
Reactant Complex Initial association of reactants 0.0
Transition State 1 First energy barrier 1.5
Intermediate A stable species along the path -6.3
Transition State 2 Rate-limiting energy barrier 6.5

Calculation of Frontier Molecular Orbitals and Electrostatic Potentials

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time, particularly in a solvent. osti.govucl.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. osti.gov This is invaluable for understanding the behavior of this compound in solution.

MD simulations provide a detailed picture of solvation by modeling the interactions between the solute (this compound) and the surrounding solvent molecules. osti.gov Studies on similar molecules, like tert-butyl alcohol (TBA) in water, use MD to analyze the structure of hydration shells and the influence of the solute on the solvent's structure. rsc.orgnih.govresearchgate.net For this compound, simulations would reveal how water or other solvent molecules arrange around the charged ammonium headgroup and the carboxylate group, as well as the hydrophobic tert-butyl group.

Conformational dynamics, or how the molecule's shape changes over time, are also explored via MD. While the tert-butyl group is relatively rigid, rotation around the C-N and C-C bonds can occur. A computational study on tert-butyl acetate identified two primary conformers, one with Cs symmetry and a less stable one with C1 symmetry. researchgate.net MD simulations can track the transitions between such low-energy conformations and determine their relative populations in solution. osti.gov

The properties of this compound in solution are dominated by intermolecular forces, especially strong, charge-assisted hydrogen bonds between the tert-butylammonium cation (donor) and the acetate anion (acceptor). researchgate.net MD simulations explicitly model these non-covalent interactions using force fields. mdpi.com

By analyzing the simulation trajectory, one can calculate radial distribution functions (RDFs), which show the probability of finding one atom at a certain distance from another. ucl.ac.uk RDFs between the ammonium hydrogens and acetate oxygens would provide clear evidence of hydrogen bonding. researchgate.net Theoretical studies on tert-butyl amine interacting with water clusters have confirmed its ability to act as a hydrogen bond donor. nih.gov In the condensed phase, MD simulations can quantify the lifetime and dynamics of these hydrogen bonds, which are crucial for understanding the salt's solubility and influence on solution properties. acs.org

Simulation of Solvation Effects and Conformational Dynamics

Quantum Chemistry Approaches for Kinetic Parameter Estimation

Quantum chemistry calculations are essential for predicting the kinetic parameters that govern reaction speeds, such as rate constants and activation energies. mit.edu By using Transition State Theory (TST), the energy barrier (activation energy) calculated from a DFT or other high-level quantum method can be used to estimate the reaction rate constant. mit.edu

Experimental and theoretical studies on the reaction of tert-butylamine with various species have successfully used this approach. For example, the rate of reaction between tert-butylamine and OH radicals was measured experimentally and also investigated via a detailed quantum chemistry study. whiterose.ac.ukacs.org Similarly, the kinetics of the reaction between the Criegee intermediate (CH₂OO) and tert-butylamine were studied, yielding a negative temperature-dependent rate coefficient and an activation energy of -2.82 kcal/mol. acs.org These studies demonstrate the power of combining quantum chemical calculations with kinetic theories to predict how fast this compound might participate in or degrade through various chemical processes. researchgate.netrsc.org

Predictive Modeling of Solubility and Phase Behavior in Complex Mixtures

The prediction of solubility and phase behavior of ionic compounds like this compound in complex mixtures is a significant challenge in chemical and pharmaceutical process design. Computational and theoretical models offer a powerful alternative to purely experimental approaches, enabling the screening of a wide range of solvents and conditions. These models vary in their theoretical basis, from detailed thermodynamic equations of state to empirical and machine learning approaches. For this compound, which is a salt formed from a weak acid (acetic acid) and a weak base (tert-butylamine), the modeling must account for ionic dissociation, solvation, and interactions with various solvent components.

Detailed Research Findings

While specific studies focusing exclusively on the predictive modeling of this compound are not prevalent in publicly accessible literature, the principles and parameters for its constituent ions and similar compounds have been established within various modeling frameworks. Research on related systems provides a strong foundation for how such predictions can be approached.

Thermodynamic Models:

Thermodynamic models like the Statistical Associating Fluid Theory (SAFT) and its variants are powerful tools for predicting the phase behavior of complex fluid mixtures. The SAFT-γ Mie group-contribution approach, for instance, has been developed to handle systems containing electrolytes by parameterizing interactions between different functional groups. researchgate.netacs.org A predictive approach has been developed for modeling compounds in acidic buffer solutions containing acetate, where the interactions for charged groups like the carboxylate anion (COO⁻) and the protonated amine cation (NH₃⁺) are characterized. acs.org This makes the SAFT-γ Mie model theoretically applicable to this compound systems, provided the necessary group interaction parameters are utilized. The model considers molecules as chains of fused spherical segments, accounting for shape, association (e.g., hydrogen bonding), and electrostatic interactions. researchgate.net

Another class of models is based on activity coefficients, such as the Non-Random Two-Liquid (NRTL) or Wilson models. These models use binary interaction parameters fitted from experimental data to predict phase equilibria in multicomponent systems. uakron.edu For salts of tert-butylamine with other organic molecules, the Wilson model has been shown to be effective in predicting solubility behavior as a function of temperature. researchgate.net

Quantum Chemistry-Based Models:

First-principles models, such as the COnductor-like Screening MOdel for Real Solvents (COSMO-RS), offer a route to predict solubility without requiring extensive experimental data. zenodo.orgscispace.com COSMO-RS uses quantum chemical calculations to determine the screening charge density on the surface of a molecule, which is then used in a statistical thermodynamics framework to calculate chemical potentials and solubilities. zenodo.org This method has been successfully applied to predict the solubility of complex molecules, including salts, in various solvents. nih.gov For example, the related COSMO-Segment Activity Coefficient (COSMO-SAC) model has been used to predict the solubility of tert-butylamine borane (B79455) in ionic liquids, including one with an acetate anion, by calculating the logarithmic infinite dilution activity coefficient. acs.org A more negative value of this coefficient indicates higher solubility. acs.org

Empirical and Machine Learning Models:

Empirical models, such as the modified Apelblat equation and polynomial empirical models, correlate solubility data with temperature and solvent composition. researchgate.net These are often simpler to implement but have limited predictive power outside the range of the experimental data used for their development. researchgate.net

In recent years, machine learning (ML) models have emerged as a powerful tool for solubility prediction. nih.govfortunejournals.com These models are trained on large datasets of experimental solubilities and use molecular descriptors to predict the solubility of new compounds. fortunejournals.com While highly effective for compounds similar to those in the training set, their accuracy for novel structures like this compound would depend on the diversity of the training data, particularly the inclusion of amine salts. nih.gov

The table below summarizes some of the key predictive models applicable to the study of this compound solubility.

Model TypeModel NameBasis of PredictionApplicability to this compoundKey Findings from Literature
Equation of State SAFT-γ MieGroup contribution method based on statistical mechanics. Calculates Helmholtz free energy. researchgate.netHigh. Parameters for amine (NH₃⁺) and acetate (COO⁻) groups can be used to model the salt in various solvents. acs.orgAccurately models amines and alkanolamines; has been extended to pharmaceutical compounds and electrolyte solutions. acs.orgacs.org
Activity Coefficient Wilson ModelLocal composition theory to calculate activity coefficients from binary interaction parameters. uakron.eduHigh. Has been successfully used to model the solubility of other tert-butylamine salts with temperature. researchgate.netFound to be the most suitable model for predicting the solubility of 2-mercaptobenzothiazole-tert-butylamine salt in various solvents. researchgate.net
Quantum Chemistry COSMO-RS / COSMO-SACQuantum chemical calculations of surface charge densities combined with statistical thermodynamics. zenodo.orgacs.orgHigh. Can predict solubility from first principles. Used for tert-butylamine derivatives in acetate-containing ionic liquids. acs.orgPredicted logarithmic infinite dilution activity coefficients for tert-butylamine borane in an acetate-based ionic liquid, indicating high solubility. acs.org
Empirical Modified Apelblat Eq.Semi-empirical model correlating solubility with temperature. researchgate.netModerate. Useful for correlating experimental data but has limited predictive capability for new systems.Often used alongside other models to fit experimental solubility data of various compounds, including amine salts. researchgate.net
Machine Learning Graph Convolutional Neural Network (GCNN)Learns relationships between molecular structure (graph representation) and properties from large datasets. fortunejournals.comModerate to High. Performance depends on the presence of similar amine salts in the training dataset.GCNN models show reasonable prediction accuracy for diverse drug-like molecules but function as a "black box". fortunejournals.com

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The tert-butylamine (B42293) moiety is a crucial building block in the synthesis of numerous complex organic structures, particularly in the pharmaceutical and agrochemical industries. The acetate (B1210297) salt is often used as a stable, easy-to-handle form of tert-butylamine for these synthetic applications.

Tert-butylamine is an essential intermediate in the production of several active pharmaceutical ingredients (APIs). In many cases, it is used as a salt, such as the acetate or as a counterion in the final drug substance. wikipedia.orgborates.today This application highlights its role in both synthesis and formulation.

Perindopril (B612348) Erbumine: Tert-butylamine, under the name erbumine, is used as the counterion in the drug perindopril erbumine, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. wikipedia.orgborates.today

Pregabalin Precursors: The tert-butylamine salt of certain unsaturated acids, such as HOOCCH₂C(CN)=CHCHMe₂·H₂NBu-t, serves as a precursor in the synthesis of pregabalin, a medication used to treat epilepsy and neuropathic pain. acs.org

Clavulanic Acid Purification: The tert-butylamine salt of clavulanic acid is intentionally formed as a crystalline intermediate to purify clavulanic acid, a β-lactamase inhibitor often combined with penicillin-group antibiotics. google.com This process effectively separates the desired compound from impurities generated during fermentation. google.com The salt, sometimes as an acetone (B3395972) solvate, demonstrates advantageous stability and purity. google.com

Albuterol Synthesis: In the enantioselective preparation of optically pure albuterol, tert-butylamine is reacted with a keto aldehyde to form an α-iminoketone intermediate. google.com This intermediate is then reduced to create the amino alcohol core of the drug. google.com

Rifampicin Synthesis: The pharmaceutical industry utilizes tert-butylamine as an intermediate in the manufacturing of the antibiotic rifampicin. xcchemico.com

Table 1: Examples of Tert-butylamine in Pharmaceutical Synthesis

Pharmaceutical Role of tert-Butylamine/Salt Reference
Perindopril Erbumine Forms the "erbumine" salt (counterion) in the final API. wikipedia.orgborates.today
Pregabalin The tert-butylamine salt of an unsaturated acid is a key precursor. acs.org
Clavulanic Acid Forms a stable, crystalline salt for purification. google.com
Albuterol Reactant to form a key α-iminoketone intermediate. google.com

The structural motif of tert-butylamine is present in a range of pesticides, including herbicides and fungicides. wikipedia.orgxcchemico.com Its incorporation can influence the efficacy and selectivity of the final product.

Sulfonylurea Herbicides: In the synthesis of the corn herbicide SL-950, tert-butylamine is a key reagent. It is used in the amination of methyl 2-mercaptonicotinate after oxidation, leading to the formation of methyl 2-t-butylaminosulfonylnicotinate, a crucial intermediate for the final herbicide structure. dokumen.pub

Common Pesticides: Tert-butylamine is a precursor for a variety of pesticides, including the herbicides terbacil (B128106) and terbutryn, and the fungicide terbumeton. wikipedia.orgborates.today

Utilization in the Preparation of Pharmaceutical Precursors

Employment in the Development of Ionic Liquids and Functionalized Solvents

The interaction of amine-borane complexes, such as tert-butylamine borane (B79455) (TBAB), with ionic liquids (ILs) has been a subject of study for hydrogen storage applications. Research has explored how different ionic liquids, including those with acetate anions, can facilitate the dehydrogenation of TBAB. acs.orgacs.org

For instance, studies have used the conductor-like screening model segment activity coefficient (COSMO-SAC) to predict the solubility of TBAB in various ILs. borates.todayacs.org One of the ionic liquids identified for its high solubility of TBAB is 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]). borates.todayacs.orgacs.org Experimental results showed that the dehydrogenation of TBAB in [BMIM][OAc] at 105 °C released 1.95 equivalents of hydrogen, a significant increase compared to the 0.77 equivalents released from pure TBAB under the same conditions. acs.org This enhancement demonstrates the role of the acetate-based ionic liquid as a functionalized solvent that actively participates in and facilitates the chemical reaction. acs.org

Contribution to the Formation of Advanced Materials and Polymers

The tert-butyl group is valuable in polymer science for imparting specific properties to materials. N-tert-butyl acrylamide (B121943) (TBA), a monomer used to create various functional polymers, can be synthesized using N-tert-butyl acetate. vinatiorganics.comvinatiorganics.com

Polymers derived from TBA are utilized in several advanced applications:

Biomedical Systems: As a temperature-sensitive monomer, TBA is used in creating hydrogels for potential applications in drug delivery systems and the immobilization of cells. vinatiorganics.comvinatiorganics.com

Water Treatment: TBA can be incorporated into ter-polymers that improve the efficiency, stability, and pH performance of water treatment processes. vinatiorganics.com

Personal Care Products: Its use in hybrid craft polymers provides excellent curl retention in hair care products, even at high temperatures. vinatiorganics.com

Thickeners: Copolymers of n-tertiary butyl acrylamide and acrylic acid are effective thickening agents for aqueous solutions, performing well even under extreme pH conditions. vinatiorganics.com

Furthermore, tert-butylamine itself is used to enhance the colloidal stability of temperature-sensitive poly(N-isopropylacrylamide) solutions, which are crucial for materials used in drug delivery and tissue engineering. sigmaaldrich.com

Use in Separations and Purification Processes for Other Compounds

The ability of tert-butylamine to form salts with acidic compounds is exploited in separation and purification. By converting an impure acid into its tert-butylamine salt, the salt can often be easily separated from neutral or basic impurities through crystallization.

A prominent example is the purification of clavulanic acid. google.com An impure solution of clavulanic acid is treated with tert-butylamine to form the tert-butylamine salt of clavulanic acid. google.com This salt is isolated in a purer form, often by centrifugation, before being converted back to clavulanic acid or into a different pharmaceutically acceptable salt. google.com This method provides significantly higher yields compared to other purification techniques. google.com

Chiral resolution by diastereomeric salt formation is a fundamental technique for separating enantiomers, which are non-superimposable mirror-image isomers. pharmtech.com This method involves reacting a racemic mixture (a 1:1 mixture of two enantiomers) of an acidic or basic compound with a single, pure enantiomer of a chiral resolving agent. pharmtech.comresearchgate.net The resulting products are diastereomers, which have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. researchgate.netd-nb.info

Tert-butylamine and its derivatives are frequently involved in this process. Chiral amines are often used as resolving agents for racemic acids. nih.gov Conversely, a molecule containing a tert-butylamine group can be resolved using a chiral acid. For example, in the synthesis of optically pure albuterol, a racemic amino-alcohol precursor containing a tert-butylamine group was resolved using chiral derivatives of tartaric acid, such as (-)-di-p-toluoyl-L-tartaric acid. google.com This reaction forms a pair of diastereomeric salts, one of which can be selectively crystallized and separated. google.com After separation, the pure enantiomer is liberated from the salt by treatment with a base. google.com This method is highly effective and amenable to large-scale production. google.com

Table 2: Chemical Compounds Mentioned

Compound Name Formula/Type
Acetic Acid CH₃COOH
Albuterol C₁₃H₂₁NO₃
1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) C₁₀H₁₈N₂O₂
Clavulanic Acid C₈H₉NO₅
N-tert-butyl acrylamide (TBA) C₇H₁₃NO
Perindopril C₁₉H₃₂N₂O₅
Poly(N-isopropylacrylamide) (C₆H₁₁NO)n
Pregabalin C₈H₁₇NO₂
Rifampicin C₄₃H₅₈N₄O₁₂
SL-950 Sulfonylurea Herbicide
Tartaric Acid C₄H₆O₆
Terbacil C₉H₁₃ClN₂O₂
Terbumeton C₁₀H₁₉N₅O
Terbutryn C₁₀H₁₉N₅S
tert-Butylamine (CH₃)₃CNH₂
tert-Butylamine Acetate (CH₃)₃CNH₃⁺CH₃COO⁻

Applications in Advanced Analytical Chemistry Methodologies

The most well-documented application of in situ generated this compound is in the field of analytical chemistry, specifically as a component of background electrolytes (BGEs) in capillary electrophoresis (CE). The combination of a weak base (tert-butylamine) and a weak acid (acetic acid) creates a robust buffer system ideal for various analytical separations and determinations.

Capillary electrophoresis is a powerful technique that separates analytes based on their electrophoretic mobility in an electric field. The pH and composition of the BGE are critical parameters that dictate the charge of the analytes and the magnitude of the electroosmotic flow (EOF), thereby controlling the separation. The tert-butylamine/acetate buffer system is particularly valuable for the determination of acid dissociation constants (pKa) of various compounds. conicet.gov.ar

A critical evaluation of buffering solutions for pKa determination by CE has highlighted that buffers like acetic acid/acetate are suitable for use with a wide range of analytes, including pyridines, amines, and phenols. conicet.gov.ar Conversely, some buffer components can interact undesirably with analytes, but the acetate system is generally considered reliable. conicet.gov.ar For the analysis of basic compounds and amines, butylamine-based buffers are recommended for creating a stable pH environment, especially at pH values above 10. nih.govresearchgate.net The combination ensures a fixed pH, which is essential for obtaining accurate and reproducible measurements of electrophoretic mobility. conicet.gov.ar

Research has also demonstrated the use of mobile phases containing glacial acetic acid for the determination of tert-butylamine in pharmaceutical substances by High-Performance Liquid Chromatography (HPLC). psu.edu In such methods, the acetic acid protonates the amine, forming the tert-butylammonium (B1230491) acetate ion pair in situ, which facilitates chromatographic separation and detection. psu.edu

The table below summarizes research findings where the combination of tert-butylamine and acetate is used in analytical methodologies.

Analytical TechniqueApplicationRole of this compound (in situ)Key Findings
Capillary Electrophoresis (CE) pKa determination of amines, phenols, and pyridinesBuffer system componentAcetic acid/acetate buffers are robust and suitable for various analytes; butylammonium/butylamine (B146782) buffers are recommended for specific pH ranges. conicet.gov.ar
Capillary Electrophoresis (CE) Determination of thermodynamic acidity constantsBuffer for controlling pHBuffers like acetate are recommended for electrophoretic pKa determination. For pH > 10, butylamine is suggested. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Determination of tert-butylamine in drug substancesMobile phase modifierA mobile phase containing glacial acetic acid is used, forming the ion pair with tert-butylamine for analysis. psu.edu

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current industrial production of tert-butylamine (B42293) can involve methods like the Ritter reaction of isobutene with hydrogen cyanide, which generates significant waste, or the direct amination of isobutylene (B52900) over zeolite catalysts. chemicalbook.com Research into alternative, more sustainable routes is ongoing. For instance, processes using methyl tert-butyl ether (MTBE) and urea (B33335) have been developed to avoid the highly toxic hydrocyanic acid and operate under milder conditions. google.com A patented process describes the synthesis from MTBE and urea catalyzed by concentrated sulfuric acid, followed by hydrolysis, achieving high yields. google.com Another approach involves the hydrolysis and esterification of intermediates derived from MTBE and hydrocyanic acid, using water instead of methanol (B129727) and calcium hydroxide (B78521) for neutralization, which simplifies the process and reduces production costs. google.com

Future research could build upon these advancements by:

Exploring Bio-based Feedstocks: Investigating the synthesis of tert-butylamine from renewable resources instead of petroleum-based isobutylene or MTBE.

Improving Catalytic Amination: Developing more efficient and robust catalysts for the direct amination of isobutene that operate at lower temperatures and pressures, reducing energy consumption. google.comresearchgate.net

Applying Green Chemistry Metrics: Systematically applying metrics like atom economy, process mass intensity (PMI), and E-factor to evaluate and optimize existing and novel synthetic routes. acs.org While a greener synthesis for bupropion (B1668061) hydrochloride required an excess of tert-butylamine, highlighting a trade-off, future work could aim to minimize such excesses without compromising reaction times, perhaps through catalyst innovation or flow chemistry approaches. acs.org

Solvent Minimization and Recycling: Developing processes that use greener solvents or solvent-free conditions, and implementing efficient solvent recycling loops, similar to the considerations in the synthesis of bupropion using the bio-based solvent Cyrene. acs.org

Deeper Exploration of Spectroscopic Fingerprints for Mechanistic Understanding

While the structure of tert-Butylamine Acetate (B1210297) is simple, its behavior in solution and its role in reaction mechanisms are not fully understood. Advanced spectroscopic techniques can provide detailed "fingerprints" to elucidate its dynamic behavior, interactions, and transient states.

A study combining microwave spectroscopy and quantum chemical calculations successfully characterized the conformational landscape of the related molecule, tert-butyl acetate, identifying two distinct conformers and determining the barrier to internal rotation of the acetyl methyl group. researchgate.net This highlights the power of high-resolution spectroscopy to probe subtle structural details. Similarly, detailed spectroscopic studies, including in-situ solid-state 11B MAS-NMR, have been crucial in understanding the mechanistic pathways of hydrogen release from tert-butylamine borane (B79455). acs.org

Future research avenues include:

Advanced NMR Studies: Utilizing two-dimensional NMR techniques (COSY, NOESY) and variable temperature studies to map the intermolecular interactions between the tert-butylammonium (B1230491) cation and the acetate anion in various solvents. This could reveal detailed information about ion pairing, solvation shells, and hydrogen bonding networks.

Microwave and Raman Spectroscopy: Applying high-resolution microwave spectroscopy to the gas-phase ion pair of tert-Butylamine Acetate to precisely determine its geometry and internal dynamics, similar to the work done on tert-butyl acetate. researchgate.net Raman spectroscopy could probe the vibrational modes of the ion pair in different environments, providing insight into the strength of the ionic interaction.

In-situ Reaction Monitoring: Using techniques like ReactIR (in-situ infrared spectroscopy) or process NMR to monitor reactions where this compound is used as a reagent or catalyst. This would allow for the identification of key intermediates and transition states, providing a deeper mechanistic understanding of its role in processes like deacetylation or as a base catalyst. uwindsor.ca

Advanced Computational Modeling for Predicting Complex Chemical Behavior

Computational chemistry offers a powerful lens for predicting and understanding the behavior of molecules, complementing experimental findings. For this compound, advanced modeling can provide insights that are difficult or impossible to obtain through experimentation alone.

Quantum chemistry studies have been effectively used to investigate the atmospheric degradation of tert-butylamine, mapping the potential energy surface of its reaction with OH radicals using methods like CCSD(T) and M06-2X. whiterose.ac.ukacs.org Furthermore, the COSMO-SAC model has been successfully applied to predict the solubility of tert-butylamine borane in ionic liquids, demonstrating the utility of computational models in process design. acs.orgfigshare.com

Future computational research should focus on:

Molecular Dynamics (MD) Simulations: Performing MD simulations to model the behavior of this compound in various solvents. These simulations can predict bulk properties like density and viscosity, and more importantly, provide a dynamic picture of ion pairing, aggregation, and the structure of the solvation shell.

Predicting Thermodynamic Properties: Using high-level quantum chemical calculations to accurately predict thermodynamic data, such as the pKa of the tert-butylammonium ion and the proton affinity of the acetate ion in different media. This data is crucial for understanding its reactivity as a base or acid catalyst.

Modeling Reaction Mechanisms: Employing Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways involving this compound. For example, modeling the deacetylation of carbohydrates could elucidate the precise role of the amine and the acetate counter-ion in the mechanism, which is currently unclear. uwindsor.ca

Virtual Screening for New Applications: Using computational models to predict the interaction of this compound with other molecules, such as enzymes or catalytic active sites. This could enable the virtual screening of potential new applications in areas like biocatalysis or materials science.

Expanding Applications in Catalysis and Asymmetric Synthesis

The steric bulk of the tert-butyl group makes tert-butylamine a useful component in catalysis, often employed as a hindered base or as a ligand in metal complexes. acs.orgmdpi.com This suggests that this compound itself, or in-situ combinations of tert-butylamine and acetic acid, could be explored for novel catalytic applications.

Significant advances have been made in the enantioselective synthesis of chiral amines using transition metal-catalyzed asymmetric hydrogenation, where amine salts are sometimes used as substrates. acs.org For example, the tert-butylamine salt of an unsaturated acid is a precursor in a highly enantioselective hydrogenation step for the synthesis of pregabalin. acs.org This demonstrates the compatibility of the tert-butylammonium cation in sensitive catalytic systems.

Future research could explore:

Bifunctional Catalysis: Investigating this compound as a bifunctional catalyst where the ammonium (B1175870) ion acts as a hydrogen bond donor or phase transfer agent, and the acetate anion acts as a general base. This could be effective in reactions like Knoevenagel condensations or Michael additions.

Asymmetric Protonation: Exploring the potential of chiral derivatives of tert-butylamine in combination with various acids, including acetic acid, to create chiral Brønsted acid catalysts for enantioselective protonation reactions.

Organocatalyst Development: Using this compound as a basic activator or co-catalyst in organocatalytic reactions. The acetate anion is a competent base for many transformations, and the bulky cation could influence selectivity or prevent catalyst inhibition.

Metal-Catalyzed Reactions: Studying the effect of this compound as an additive in metal-catalyzed cross-coupling reactions. The acetate can serve as a base or a ligand, while the ammonium salt can influence the solubility and stability of the catalytic species.

Investigation of Novel Derivatizations and Their Chemical Utility

The tert-butylamine and acetate moieties serve as simple, fundamental building blocks. Derivatizing either component could lead to a wide array of novel compounds with unique chemical, physical, and biological properties. Research has already shown that N-tert-butyl derivatives of various scaffolds possess interesting biological activities.

For example, N-acetyl-amino acid-N-tert-butylamide derivatives of all 20 natural amino acids have been synthesized for biological studies, demonstrating the feasibility of coupling the bulky amine. researchgate.net In other work, 2-(tert-butylamino)thiazol-4(5H)-one derivatives have been synthesized and evaluated as potential anti-cancer agents, where the tert-butyl group was found to enhance inhibitory activity. mdpi.com Additionally, novel 5-hydroxy-4H-benzo acs.orgresearchgate.netoxazin-3-one derivatives with a tert-butylamino side chain have shown potent activity as β2-adrenoceptor agonists. acs.org

Promising future directions include:

Synthesis of Functionalized Ionic Liquids: Modifying the tert-butylammonium cation or the acetate anion to create novel task-specific ionic liquids. For example, attaching polymerizable groups could lead to new polymeric materials, while incorporating chiral centers could result in chiral solvents for asymmetric synthesis.

Pharmaceutical and Agrochemical Scaffolds: Using this compound as a starting material or reagent to introduce the N-tert-butyl group into complex molecules. The tert-butyl group is often used in medicinal chemistry to enhance metabolic stability or modulate binding affinity.

Development of Novel Protecting Groups: Exploring derivatives of tert-butylamine as new protecting groups for various functionalities in organic synthesis. The conditions required to cleave a tert-butylamine-based adduct could offer different selectivity compared to existing protecting groups.

Materials Science Applications: Investigating the use of this compound derivatives as precursors for metal-organic frameworks (MOFs) or as modulators in their synthesis. The specific size and shape of the ions could be used to template the formation of porous materials with tailored properties.

Q & A

Q. What are the common synthetic routes for tert-butylamine acetate, and how do reaction conditions influence yield?

tert-Butylamine acetate is typically synthesized via acid-base neutralization of tert-butylamine with acetic acid. Key factors include:

  • Stoichiometric control : Excess acetic acid (1.1–1.3 molar equivalents) ensures complete neutralization of the amine, minimizing residual base .
  • Temperature : Reactions are conducted at 0–5°C to suppress side reactions (e.g., oxidation) and maintain product stability .
  • Solvent selection : Polar aprotic solvents like ethyl acetate or dichloromethane improve solubility and facilitate product isolation . Post-synthesis, rotary evaporation under reduced pressure (40–50°C) is used to remove solvents, yielding a crystalline solid. Purity is verified via NMR (δH 1.2–1.4 ppm for tert-butyl protons) and GC-MS (m/z 116 for the acetate ion) .

Q. Which analytical techniques are most effective for characterizing tert-butylamine acetate?

  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (9H, s, tert-butyl group), δ 2.1 ppm (3H, s, acetate methyl), and δ 3.1 ppm (2H, br s, NH2) confirm structure .
  • ¹³C NMR : Signals at δ 28 ppm (tert-butyl carbons) and δ 172 ppm (acetate carbonyl) .
    • Mass spectrometry : GC-MS shows molecular ion [M+H]⁺ at m/z 117 and fragment ions at m/z 60 (acetate) and m/z 57 (tert-butyl) .
    • Titration : Non-aqueous titration with perchloric acid quantifies amine content (≥98% purity) .

Q. What are the key physicochemical properties of tert-butylamine acetate relevant to experimental design?

  • Melting point : 162–164°C (decomposes above 170°C) .
  • Solubility : Highly soluble in polar solvents (water, methanol) but poorly soluble in hydrocarbons .
  • Stability : Hygroscopic; store under anhydrous conditions at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting literature data on reaction kinetics of this compound synthesis be resolved?

Discrepancies in reported rate constants often arise from:

  • Impurity effects : Residual acetic acid or moisture accelerates decomposition. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2O) .
  • Temperature gradients : Calibrate thermocouples and use jacketed reactors for precise control (±0.5°C) .
  • Analytical variability : Standardize HPLC methods (C18 column, 0.1% TFA in mobile phase) to improve reproducibility . Cross-validate data using multiple techniques (e.g., in-situ FTIR for real-time monitoring) .

Q. What strategies optimize the use of tert-butylamine acetate in peptide synthesis as a protecting group?

  • Deprotection efficiency : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) for 30 minutes, achieving >95% deprotection yield .
  • Compatibility : Avoid strong nucleophiles (e.g., hydrazine) that may cleave the acetate prematurely.
  • Batch consistency : Pre-treat tert-butylamine acetate with activated molecular sieves (3Å) to minimize variability in water content .

Q. How do structural modifications of tert-butylamine acetate impact its performance in organocatalysis?

  • Steric effects : Bulky tert-butyl groups hinder nucleophilic attack, favoring asymmetric induction in aldol reactions (e.g., 85% ee with cyclohexanone) .
  • Electronic effects : Acetate’s electron-withdrawing nature enhances proton transfer rates in enamine catalysis.
  • Thermodynamic stability : DFT calculations (B3LYP/6-31G*) show a 12 kcal/mol stabilization energy compared to unmodified amines, reducing side reactions .

Safety and Handling

Q. What are the critical safety protocols for handling tert-butylamine acetate in high-temperature reactions?

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to control vapors (PAC-2: 9.3 ppm) .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory .
  • Spill management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Q. How should researchers mitigate batch-to-batch variability in tert-butylamine acetate purity?

  • QC testing : Require suppliers to provide HPLC chromatograms (≥98% area) and residual solvent analysis (e.g., <0.1% ethyl acetate) .
  • In-house validation : Perform Karl Fischer titration (≤0.2% H2O) and NMR (integration of tert-butyl vs. acetate peaks) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature (160–170°C)?

Variations arise from:

  • Polymorphism : Slow cooling favors a stable monoclinic phase (mp 162°C), while rapid cooling produces a metastable form (mp 158°C) .
  • Impurities : Residual acetic acid lowers the observed mp by 3–5°C . Standardize recrystallization from anhydrous ethanol to ensure consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.